molecular formula C18H20O2 B14214030 Butyl 3-(2-methylnaphthalen-1-YL)prop-2-enoate CAS No. 826990-96-9

Butyl 3-(2-methylnaphthalen-1-YL)prop-2-enoate

Cat. No.: B14214030
CAS No.: 826990-96-9
M. Wt: 268.3 g/mol
InChI Key: AXAXMJKUKIDAAK-UHFFFAOYSA-N
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Description

Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical applications . This compound is characterized by the presence of a butyl ester group attached to a naphthalene ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Acrylic Acid+ButanolH2SO4Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate+Water\text{Acrylic Acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Acrylic Acid+ButanolH2​SO4​​Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as neutralization, water washing, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The vinyl group in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in various applications to create materials with desired mechanical and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Butyl acrylate: Another acrylate ester with similar properties but lacks the naphthalene ring.

    Methyl methacrylate: Used in similar applications but has different mechanical properties due to the presence of a methyl group instead of a butyl group.

Uniqueness

Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is unique due to the presence of the naphthalene ring, which imparts additional stability and rigidity to the polymer chains formed from this compound. This makes it particularly useful in applications requiring high mechanical strength and durability .

Properties

CAS No.

826990-96-9

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate

InChI

InChI=1S/C18H20O2/c1-3-4-13-20-18(19)12-11-16-14(2)9-10-15-7-5-6-8-17(15)16/h5-12H,3-4,13H2,1-2H3

InChI Key

AXAXMJKUKIDAAK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=C(C=CC2=CC=CC=C21)C

Origin of Product

United States

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